Dimethyl (2-methoxyphenyl)boronate
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Overview
Description
Dimethyl (2-methoxyphenyl)boronate is an organoboron compound with the chemical formula C9H13BO3. It is a boronic ester, which is a class of compounds widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methoxyphenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Another method involves the use of diisopropylaminoborane as a boron source. In this procedure, 1-chloro-2-methoxybenzene is reacted with diisopropylaminoborane in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is then quenched with methanol and purified to obtain the desired boronate .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and may involve continuous flow reactors and automated purification systems to ensure high yield and consistency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methoxyphenyl)boronate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation: The boronate group can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Bases: Such as potassium carbonate or triethylamine for substitution reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Substituted Aromatics: Formed through substitution reactions.
Scientific Research Applications
Dimethyl (2-methoxyphenyl)boronate has numerous applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Research: Used in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of dimethyl (2-methoxyphenyl)boronate in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronate group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another commonly used boronic acid in Suzuki–Miyaura coupling.
Pinacol Boronate Esters: Known for their stability and ease of handling.
Arylboronic Acids: Widely used in organic synthesis for similar applications.
Uniqueness
Dimethyl (2-methoxyphenyl)boronate is unique due to its methoxy substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a versatile reagent in organic synthesis, offering different reactivity profiles compared to other boronic acids and esters.
Conclusion
This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, materials science, and biological research. Its unique properties and reactivity make it an essential reagent for researchers and industrial chemists alike.
Properties
CAS No. |
253280-01-2 |
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Molecular Formula |
C9H13BO3 |
Molecular Weight |
180.01 g/mol |
IUPAC Name |
dimethoxy-(2-methoxyphenyl)borane |
InChI |
InChI=1S/C9H13BO3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7H,1-3H3 |
InChI Key |
SEQIFORDAFGMLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1OC)(OC)OC |
Origin of Product |
United States |
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